![molecular formula C7H13NO B1435793 {7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine CAS No. 2059944-94-2](/img/structure/B1435793.png)
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine” is 1S/C7H13NO/c8-5-7-3-1-6 (9-7)2-4-7/h6H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine” has a molecular weight of 127.19 g/mol . The physical form of this compound is liquid .Applications De Recherche Scientifique
Polymer Science
- Summary of Application : Unsubstituted 7-oxabicyclo[2.2.1]heptane and its alkyl-substituted derivatives, which include “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine”, can generate useful polymers upon oxa ring openings .
- Methods of Application : The process typically involves the opening of the oxa ring in the 7-oxabicyclo[2.2.1]heptane structure, which can be achieved through various chemical reactions .
- Results or Outcomes : The result is the formation of polymers, which have a wide range of applications in various industries .
Synthesis of Bioactive Compounds
- Summary of Application : 7-Oxanorbornane derivatives, including “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine”, are found in nature and some of these have interesting biological properties. Analogues of these compounds have also been found to be bioactive .
- Methods of Application : These compounds are readily available through Diels–Alder reactions of furans or by other methods .
- Results or Outcomes : These bioactive compounds have been found to be useful in various applications, for instance, as herbicides .
Synthesis of Natural Products
- Summary of Application : 7-Oxanorbornanes, including “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine”, are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
- Methods of Application : These compounds are readily available through Diels–Alder reactions of furans or by other methods .
- Results or Outcomes : The result is the formation of a wide chemodiversity in a highly stereoselective manner .
Inhibition of Protein Phosphatases
- Summary of Application : Studies have suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
- Results or Outcomes : The outcomes of these studies could lead to the development of new therapeutic strategies .
Radical-Induced Alkene Polymerizations
- Summary of Application : 2-methylidene-7-oxanorbornane, a derivative of “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine”, has been used in radical-induced alkene polymerizations .
- Results or Outcomes : The outcomes of these studies could lead to the development of new types of polymers .
Herbicides
- Summary of Application : Some 7-oxanorbornane derivatives, including “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine”, have been found to be bioactive and used as herbicides .
- Methods of Application : These compounds are readily available through Diels–Alder reactions of furans or by other methods .
- Results or Outcomes : The outcomes of these studies could lead to the development of new types of herbicides .
Safety And Hazards
The safety information available indicates that “{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine” is potentially dangerous. The associated hazard statements are H227, H314, and H335 . These codes correspond to specific hazard descriptions: H227 - Combustible liquid; H314 - Causes severe skin burns and eye damage; H335 - May cause respiratory irritation .
Propriétés
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-1-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-5-7-3-1-6(9-7)2-4-7/h6H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVAPMHYHSSGOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine | |
CAS RN |
2059944-94-2 | |
| Record name | {7-oxabicyclo[2.2.1]heptan-1-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



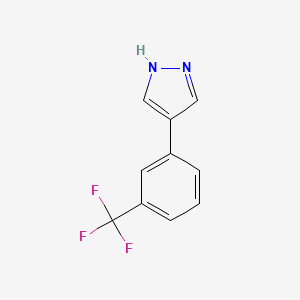
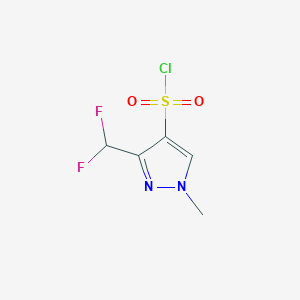
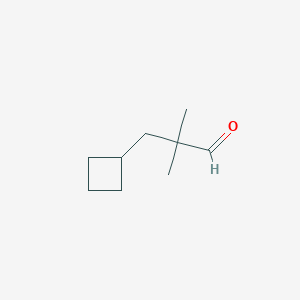
![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)
![Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1435716.png)
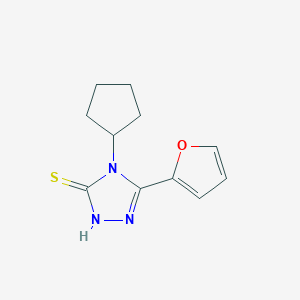
![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
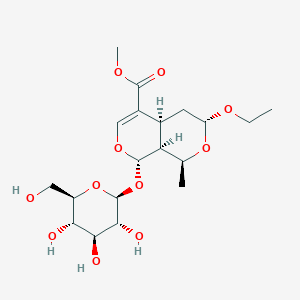
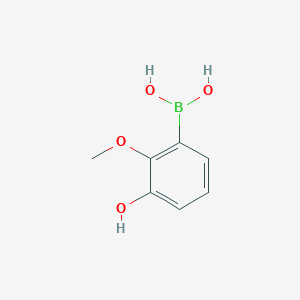
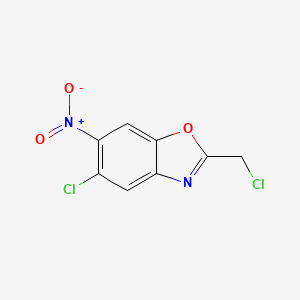
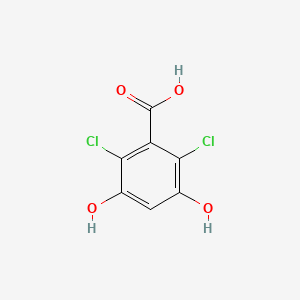
![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
![Methyl 3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]propanoate](/img/structure/B1435732.png)